molecular formula C16H14ClNO3 B12460966 Methyl 4-{[2-(4-chlorophenyl)-2-oxoethyl]amino}benzoate

Methyl 4-{[2-(4-chlorophenyl)-2-oxoethyl]amino}benzoate

Cat. No.: B12460966
M. Wt: 303.74 g/mol
InChI Key: HVVGEYBNLGRKRY-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(4-chlorophenyl)-2-oxoethyl]amino}benzoate is an organic compound with a complex structure that includes a chlorophenyl group, an oxoethyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[2-(4-chlorophenyl)-2-oxoethyl]amino}benzoate typically involves the reaction of 4-chlorobenzaldehyde with methyl 4-aminobenzoate in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[2-(4-chlorophenyl)-2-oxoethyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4-{[2-(4-chlorophenyl)-2-oxoethyl]amino}benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-{[2-(4-chlorophenyl)-2-oxoethyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 4-{[2-(4-chlorophenyl)-2-oxoethyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

methyl 4-[[2-(4-chlorophenyl)-2-oxoethyl]amino]benzoate

InChI

InChI=1S/C16H14ClNO3/c1-21-16(20)12-4-8-14(9-5-12)18-10-15(19)11-2-6-13(17)7-3-11/h2-9,18H,10H2,1H3

InChI Key

HVVGEYBNLGRKRY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NCC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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